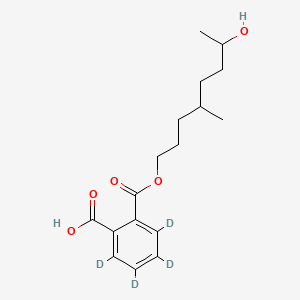

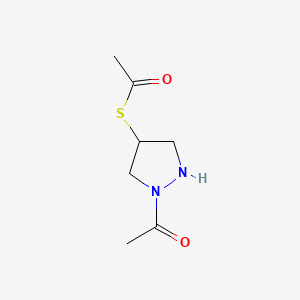

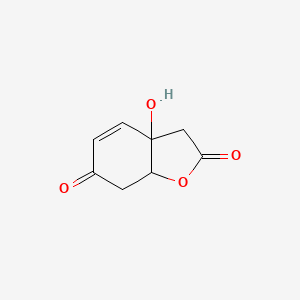

![molecular formula C17H20ClN3OS B592769 n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride CAS No. 1126432-66-3](/img/structure/B592769.png)

n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride (PTPC) is a synthetic compound that has recently been studied for its potential applications in scientific research. PTPC has been shown to have a wide range of biochemical and physiological effects, and is commonly used as a model compound in laboratory experiments.

Scientific Research Applications

Role in Drug Synthesis

This compound is an impurity of Quetiapine , a benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties . It’s used as an antipsychotic .

Biological and Pharmaceutical Activity

Piperazine and its derivatives, including this compound, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis of Piperazine Derivatives

This compound is involved in the synthesis of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Anti-inflammatory Properties

In a study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . These compounds were evaluated for anti-inflammatory activity .

Inhibition of Albumin Denaturation

Some compounds synthesized using this compound demonstrated excellent COX-2 SI values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Molecular Docking Studies

Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Mechanism of Action

- n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is an alpha-1 adrenergic agonist. Depending on the route and location of administration, it exhibits two main actions:

Mode of Action

properties

IUPAC Name |

N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRZLKBZMORWRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

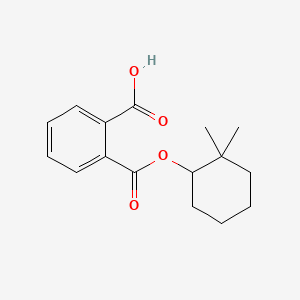

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)